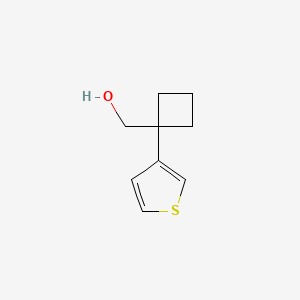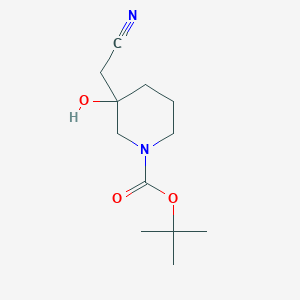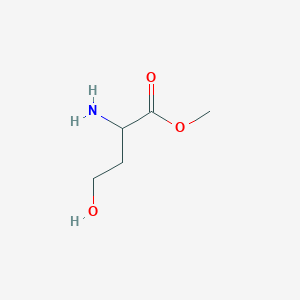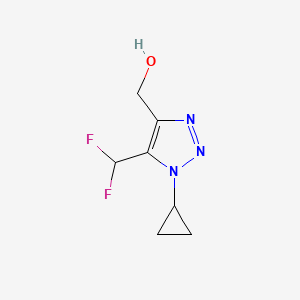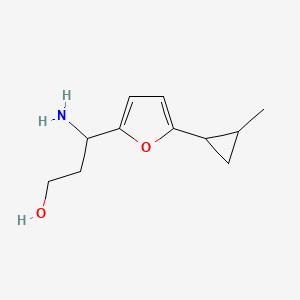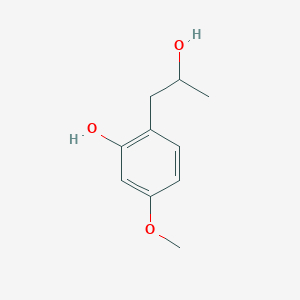
Verimol J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verimol J is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound has been detected in fruits, making it a potential biomarker for the consumption of these foods . Its chemical formula is C10H14O3, and it has a molecular weight of 182.219 g/mol .
Méthodes De Préparation
The synthesis of Verimol J involves the reaction of 2-hydroxypropylbenzene with methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Verimol J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of methoxyphenol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Applications De Recherche Scientifique
Verimol J has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various methoxyphenol derivatives, which are important in organic synthesis.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Verimol J involves its interaction with specific molecular targets and pathways. As a methoxyphenol, this compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Verimol J is similar to other methoxyphenols, such as guaiacol and eugenol. it is unique due to its specific structure and the presence of a hydroxypropyl group. This structural difference imparts distinct chemical and biological properties to this compound. Other similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Propriétés
Numéro CAS |
212516-43-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(2-hydroxypropyl)-5-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 |
Clé InChI |
JHAZVELQNMEUTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


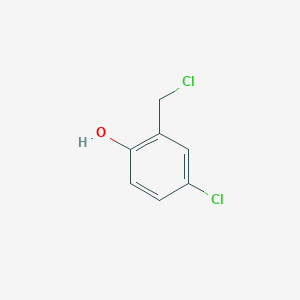
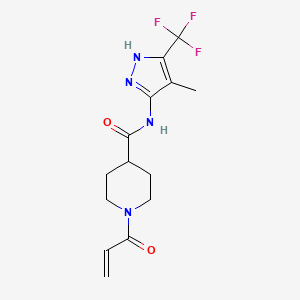
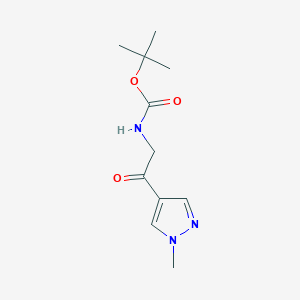
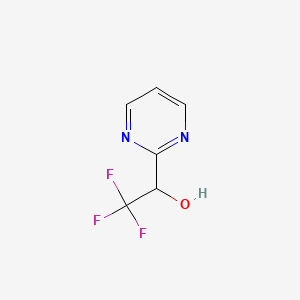
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
